molecular formula C15H22N2O B2768863 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane CAS No. 1367727-20-5

4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane

Cat. No.: B2768863
CAS No.: 1367727-20-5
M. Wt: 246.354
InChI Key: PGOTXYBEAXIJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol . It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
  • 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
  • 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydroch

Properties

IUPAC Name

4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-5-14(6-3-1)11-17-9-10-18-15(13-17)7-4-8-16-12-15/h1-3,5-6,16H,4,7-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOTXYBEAXIJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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